molecular formula C9H9ClN2O4 B3107118 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde dihydrate CAS No. 1609403-15-7

3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde dihydrate

Cat. No.: B3107118
CAS No.: 1609403-15-7
M. Wt: 244.63
InChI Key: XNNFSZSNAGKIEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde dihydrate is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a 4-chlorophenyl group attached to the oxadiazole ring and a carbaldehyde group at the 5-position, along with two molecules of water of crystallization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde dihydrate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzohydrazide with glyoxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde dihydrate can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid.

    Reduction: 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-methanol.

    Substitution: 3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde.

Scientific Research Applications

3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde dihydrate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde dihydrate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the oxadiazole ring and the 4-chlorophenyl group can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde dihydrate can be compared with other similar compounds, such as:

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.

    3-(4-Chlorophenyl)-1,2,4-triazole-5-carbaldehyde: Contains a triazole ring instead of an oxadiazole ring.

    4-(4-Chlorophenyl)-1,2,3-oxadiazole-5-carbaldehyde: Similar structure but with different positioning of the nitrogen atoms in the ring.

The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2.2H2O/c10-7-3-1-6(2-4-7)9-11-8(5-13)14-12-9;;/h1-5H;2*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNFSZSNAGKIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C=O)Cl.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde dihydrate
Reactant of Route 2
Reactant of Route 2
3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde dihydrate
Reactant of Route 3
Reactant of Route 3
3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde dihydrate
Reactant of Route 4
3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde dihydrate
Reactant of Route 5
Reactant of Route 5
3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde dihydrate
Reactant of Route 6
Reactant of Route 6
3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde dihydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.